molecular formula C28H27N3O3 B2394405 N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide CAS No. 1115947-62-0

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide

Cat. No.: B2394405
CAS No.: 1115947-62-0
M. Wt: 453.542
InChI Key: PCRBDNODXPJSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide (CAS 1115947-62-0) is a chemical compound with a molecular formula of C28H27N3O3 and a molecular weight of 453.5 g/mol . This quinoline derivative is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel tyrosine kinase inhibitors . The compound's structure incorporates key pharmacophoric elements, including a morpholino group and a terminal phenoxy moiety, which is recognized as a privileged scaffold in drug discovery for its ability to contribute to biological activity through π-π interactions and hydrogen bonding . Its primary research value lies in the exploration of new anticancer agents, building upon the established role of quinoline-based compounds like bosutinib and neratinib in targeting kinases such as BCR-ABL and EGFR . Researchers are investigating this compound and its analogs to develop therapies that can overcome drug resistance in cancers like chronic myeloid leukemia (CML) . The morpholino and quinoline components provide a structural framework that is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival. WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-20-7-9-21(10-8-20)26-18-27(31-13-15-33-16-14-31)24-17-22(11-12-25(24)30-26)29-28(32)19-34-23-5-3-2-4-6-23/h2-12,17-18H,13-16,19H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRBDNODXPJSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=C2)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Formation

The quinoline backbone is typically constructed via the Gould-Jacobs reaction, which involves cyclization of an aniline derivative with a β-keto ester. For example:

  • Starting Material : 4-Methylaniline (p-toluidine) reacts with ethyl acetoacetate under acidic conditions to form 2-methyl-4-hydroxyquinoline.
  • Chlorination : The 4-hydroxy group is replaced with chlorine using POCl₃, yielding 4-chloro-2-(p-tolyl)quinoline.

Key Reaction :
$$
\text{p-Toluidine} + \text{CH}3\text{C(O)COOEt} \xrightarrow{\text{H}2\text{SO}4} \text{2-(p-Tolyl)-4-hydroxyquinoline} \xrightarrow{\text{POCl}3} \text{4-Chloro-2-(p-tolyl)quinoline}
$$

Introduction of the Morpholino Group

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with morpholine:

  • Reaction Conditions : Morpholine (2 equiv), DMF, 100–120°C, 12–24 hours.
  • Product : 4-Morpholino-2-(p-tolyl)quinoline.

Mechanistic Insight :
The electron-deficient chloro-quinoline facilitates attack by morpholine’s nucleophilic nitrogen, displacing chloride.

Functionalization at Position 6: Amide Bond Formation

Nitration and Reduction to 6-Amino Intermediate

  • Nitration : 4-Morpholino-2-(p-tolyl)quinoline is nitrated at position 6 using HNO₃/H₂SO₄.
  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl.

Intermediate : 6-Amino-4-morpholino-2-(p-tolyl)quinoline.

Acylation with Phenoxyacetyl Chloride

The 6-amino group reacts with phenoxyacetyl chloride under Schotten-Baumann conditions:

  • Reagents : Phenoxyacetyl chloride (1.2 equiv), NaOH (aqueous), THF, 0°C to RT.
  • Product : N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide .

Reaction Equation :
$$
\text{6-Aminoquinoline} + \text{ClC(O)CH}_2\text{OPh} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$

Alternative Synthetic Routes and Optimization

One-Pot Morpholino Substitution and Acylation

Recent advancements suggest tandem reactions to reduce step count:

  • Simultaneous NAS and Acylation : 4-Chloro-6-nitroquinoline reacts with morpholine and phenoxyacetyl chloride in a single pot under microwave irradiation.

Analytical Characterization and Validation

Critical analytical data for intermediates and the final compound include:

Parameter Value/Technique
Molecular Weight 453.5 g/mol (HRMS)
¹H NMR (CDCl₃) δ 8.45 (s, 1H, quinoline-H), 7.85–7.15 (m, Ar-H)
IR 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)
HPLC Purity >98% (C18 column, MeOH/H₂O)

Challenges and Troubleshooting

Regioselectivity in Nitration

Position 6 nitration competes with positions 5 and 7. Optimization requires precise control of nitrating agent concentration and temperature.

Morpholino Substitution Efficiency

Low yields in NAS (40–60%) are mitigated using phase-transfer catalysts (e.g., TBAB) or ionic liquids.

Industrial-Scale Considerations

  • Cost-Efficiency : Morpholine (≈$50/kg) and p-tolylboronic acid (≈$200/kg) dictate route selection.
  • Green Chemistry : Solvent recovery (DMF, THF) and catalytic recycling (Pd) are critical for sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide serves as a building block for the development of more complex molecules. Its unique structural features allow chemists to explore various reaction pathways and synthesize derivatives that may exhibit enhanced properties or novel functionalities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, modulating enzyme activity or altering receptor signaling pathways, which could have implications for drug development targeting various biological processes .

Medicine

This compound is being explored for its therapeutic potential in treating diseases such as cancer and neurological disorders. Studies have shown that compounds with similar structures exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated various quinoline derivatives, including this compound, against human myelogenous leukemia K562 cells. The compound demonstrated significant inhibitory activity, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : Research has shown that compounds related to this compound can act as inhibitors of specific enzymes involved in cancer progression. For instance, certain derivatives were found to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Research Implications

  • The morpholino group in the target compound offers a balance between solubility and target engagement, distinguishing it from more lipophilic halogenated analogs.
  • Further studies should explore its IC50 against specific kinases or cancer cell lines, leveraging structural insights from patent derivatives (e.g., ’s MS data for bioavailability) .

Biological Activity

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its complex structure, featuring a morpholino group, a p-tolyl group, and a quinoline moiety, positions it as a candidate for various biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the Quinoline Core : This is achieved through cyclization reactions.
  • Introduction of Morpholino and p-Tolyl Groups : These groups are added via substitution reactions.
  • Acylation with Phenoxyacetyl Chloride : This final step yields the target compound under controlled conditions.

The reaction conditions are optimized for high yield and purity, utilizing techniques such as recrystallization and chromatography for purification .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, leading to various downstream effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, which are crucial in treating conditions such as cancer and neurological disorders .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is vital in the treatment of Alzheimer's disease .

CompoundEnzyme TargetIC50 Value (µM)Reference
AChE InhibitorAcetylcholinesterase2.7
PI3K InhibitorPI3K p110alpha0.58

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin.

Cell LineIC50 Value (µM)Reference
HepG2 (liver cancer)0.56
OVCAR-4 (ovarian cancer)5.67

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and its analogs:

  • Inhibition of VEGFR-2 : One study demonstrated that a phenoxy-containing derivative significantly reduced VEGF levels by inhibiting VEGFR-2 phosphorylation, indicating potential in antiangiogenic therapy .
  • Cell Cycle Arrest : Another study found that certain derivatives arrested the cell cycle in the S phase, suggesting mechanisms for inducing apoptosis in cancer cells .
  • Molecular Docking Studies : Computational studies have elucidated binding interactions between these compounds and their targets, providing insights into their mechanisms of action at a molecular level .

Q & A

Q. Optimization strategies :

  • Temperature control : Higher yields are achieved by maintaining reflux conditions (e.g., 110°C in toluene for cyclization steps) .
  • Solvent selection : Use of anhydrous DMF or THF minimizes side reactions during morpholino group attachment .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves by-products, while recrystallization from ethanol improves purity .

How can X-ray crystallography and SHELXL software be employed to resolve structural ambiguities in this compound?

Q. Advanced Structural Analysis

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane system) to obtain high-quality diffraction data .
  • SHELXL refinement :
    • Use SHELXD for phase problem resolution via Patterson methods.
    • Refine anisotropic displacement parameters with SHELXL , incorporating restraints for morpholino ring geometry to avoid overfitting .
  • Validation : Cross-check hydrogen bonding and torsion angles with similar quinoline derivatives to resolve ambiguities in acetamide orientation .

What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how can IC50 discrepancies between studies be addressed?

Advanced Biological Evaluation
Recommended assays :

  • Cell viability : MTT or resazurin assays using cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
  • Apoptosis detection : Annexin V/PI staining combined with caspase-3/7 activity assays .

Q. Addressing IC50 discrepancies :

  • Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Validate target engagement : Perform kinase inhibition profiling (e.g., ATPase assays) to confirm mechanism-specific activity .

Which spectroscopic techniques (NMR, MS) are critical for confirming the molecular structure, and what characteristic signals should researchers expect?

Q. Basic Characterization

  • 1H NMR :
    • Quinoline H-5 proton as a singlet at δ 8.2–8.4 ppm.
    • Morpholino protons as a multiplet (δ 3.6–3.8 ppm) and p-tolyl methyl at δ 2.3 ppm .
  • 13C NMR : Carbonyl signal at δ 168–170 ppm (amide), quinoline C-4 at δ 150 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C28H28N3O3: 454.2121) .

How does the presence of morpholino and p-tolyl groups influence the compound's pharmacokinetics, and what in silico methods predict these properties?

Q. Advanced Pharmacokinetic Analysis

  • Morpholino group : Enhances solubility via hydrogen bonding but reduces membrane permeability (logP increases by ~0.5 units) .
  • p-Tolyl group : Improves metabolic stability by resisting CYP450 oxidation .

Q. Prediction tools :

  • SwissADME : Estimates logP, solubility, and bioavailability.
  • Molinspiration : Predicts blood-brain barrier penetration and GPCR binding .

What strategies mitigate solubility challenges in biological testing, and how do solvent choices impact assay reproducibility?

Q. Advanced Experimental Design

  • Co-solvents : Use cyclodextrin (e.g., HP-β-CD) or Cremophor EL to solubilize the compound in aqueous buffers .
  • Sonication : Brief sonication (5–10 min) disperses aggregates in PBS (pH 7.4).
  • Solvent controls : Avoid DMSO >0.1% to prevent false positives in cytotoxicity assays .

What are the common synthetic by-products, and how can chromatography techniques be optimized for their separation?

Q. Basic Purification

  • By-products :
    • Unreacted quinoline intermediate (Rf ~0.6 in hexane/EtOAc 3:1).
    • Di-acylated side products (detected via LC-MS at m/z >500) .

Q. Chromatography optimization :

  • Gradient elution : Start with 20% EtOAc/hexane, increasing to 50% over 30 min.
  • TLC monitoring : Use UV-active spots (254 nm) to identify fractions containing the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.